2-Formyl-6-methoxyphenyl benzenesulfonate 2-Formyl-6-methoxyphenyl benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 2426-85-9
VCID: VC20812274
InChI: InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3
SMILES: COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O
Molecular Formula: C14H12O5S
Molecular Weight: 292.31 g/mol

2-Formyl-6-methoxyphenyl benzenesulfonate

CAS No.: 2426-85-9

Cat. No.: VC20812274

Molecular Formula: C14H12O5S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

2-Formyl-6-methoxyphenyl benzenesulfonate - 2426-85-9

Specification

CAS No. 2426-85-9
Molecular Formula C14H12O5S
Molecular Weight 292.31 g/mol
IUPAC Name (2-formyl-6-methoxyphenyl) benzenesulfonate
Standard InChI InChI=1S/C14H12O5S/c1-18-13-9-5-6-11(10-15)14(13)19-20(16,17)12-7-3-2-4-8-12/h2-10H,1H3
Standard InChI Key PYRREPLERCADBI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O
Canonical SMILES COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O

Introduction

Chemical Structure and Physical Properties

2-Formyl-6-methoxyphenyl benzenesulfonate consists of a phenyl ring substituted with formyl and methoxy groups at positions 2 and 6, respectively, with a benzenesulfonate group attached to the oxygen atom. This arrangement creates a molecule with interesting electronic and steric properties that influence its chemical behavior.

Molecular Properties

The compound has a molecular formula of C₁₄H₁₂O₅S, similar to its structural analog 4-formyl-2-methoxyphenyl benzenesulfonate which has been documented in spectroscopic databases . Based on structural analysis and comparison with similar compounds, the following physical properties can be established:

PropertyValueSource of Information
Molecular FormulaC₁₄H₁₂O₅SDerived from structural analysis
Molecular Weight292.31 g/molCalculated based on atomic weights
Exact Mass292.04 g/molComparable to isomeric compound
Physical StateSolid at room temperatureInferred from similar compounds
SolubilitySoluble in organic solvents (DMSO, acetone)Based on functional groups present
Melting PointNot definitively established-

Structural Features

The compound contains several key functional groups that define its chemical character:

  • A formyl group (-CHO) at position 2, which is highly reactive and can participate in various condensation reactions

  • A methoxy group (-OCH₃) at position 6, which contributes electron density to the aromatic ring

  • A benzenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions

The combination of these functional groups in close proximity creates a molecule with unique reactivity patterns that make it useful in organic synthesis.

Spectroscopic Characteristics

While specific spectroscopic data for 2-formyl-6-methoxyphenyl benzenesulfonate is limited in the provided sources, information can be inferred from its isomeric compound, 4-formyl-2-methoxyphenyl benzenesulfonate.

Nuclear Magnetic Resonance Data

Based on data from similar compounds, the following ¹H NMR spectral features would be expected:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde H9.8-10.2Singlet1H
Aromatic H (benzenesulfonate)7.5-8.1Multiplet5H
Aromatic H (substituted ring)6.7-7.5Multiple signals2H
Methoxy (-OCH₃)3.8-4.0Singlet3H

The NMR spectrum would likely be measured in DMSO-d₆ or CDCl₃ solvent systems, similar to the conditions used for related compounds .

Synthesis Methods

General Synthetic Approach

The synthesis of 2-formyl-6-methoxyphenyl benzenesulfonate typically follows a general approach similar to that of related compounds. The most common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde (or 2-formyl-6-methoxyphenol) with benzenesulfonyl chloride in the presence of a suitable base.

Detailed Synthesis Protocol

Drawing from synthetic methods used for similar compounds, a typical synthesis procedure would involve:

  • Dissolving 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in an appropriate solvent (acetonitrile or dichloromethane)

  • Adding a base such as potassium carbonate (1.5 equivalents) or pyridine to deprotonate the phenolic hydroxyl group

  • Adding benzenesulfonyl chloride (1-1.2 equivalents) dropwise at controlled temperature (typically 0-25°C)

  • Stirring the reaction mixture until completion (monitored by TLC)

  • Work-up and purification by recrystallization or column chromatography

This approach is similar to the documented synthesis of 2-formyl-6-methoxyphenyl cinnamate, where the corresponding acid chloride was used with 2-hydroxy-3-methoxybenzaldehyde in the presence of potassium carbonate .

Crystal Structure and Molecular Packing

Based on crystallographic studies of related compounds such as 2-formyl-6-methoxyphenyl cinnamate, certain structural features can be inferred. The crystal structure would likely show specific packing arrangements influenced by intermolecular forces.

Crystal Packing Features

In similar compounds, crystal packing is often characterized by:

For example, in 2-formyl-6-methoxyphenyl cinnamate, the dihedral angle between the benzene rings was found to be 73.9(1)°, and the crystal packing featured C—H⋯O hydrogen bonds generating C(4) chains along specific crystallographic directions .

Chemical Reactivity

Reactive Centers

2-Formyl-6-methoxyphenyl benzenesulfonate contains several reactive functional groups that can participate in various chemical transformations:

Functional GroupPositionTypical Reactions
Formyl (-CHO)2-positionOxidation, reduction, condensation, aldol reactions
Methoxy (-OCH₃)6-positionDemethylation, nucleophilic substitution
BenzenesulfonateAttached to oxygenActs as leaving group in nucleophilic substitution reactions

Key Reaction Types

The compound can undergo several important reactions:

  • Oxidation reactions: The formyl group can be oxidized to carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Condensation reactions: The aldehyde functionality can participate in condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or related derivatives.

  • Nucleophilic substitution: The benzenesulfonate group can be displaced by various nucleophiles, making this compound useful as a synthetic intermediate.

Applications in Organic Synthesis

As a Synthetic Intermediate

2-Formyl-6-methoxyphenyl benzenesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the reactive formyl group, combined with the good leaving group character of the benzenesulfonate, makes it valuable in constructing more elaborate molecular architectures.

In Medicinal Chemistry

Related compounds have been utilized in medicinal chemistry research. For instance, similar structural motifs are found in compounds with potential biological activities:

Biological Activities

While specific biological activity data for 2-formyl-6-methoxyphenyl benzenesulfonate is limited in the provided sources, inferences can be made from structurally related compounds.

Structure-Activity Relationships

The relationship between structural features and biological activity in this class of compounds is complex. Key factors include:

Analytical Methods for Characterization

Spectroscopic Identification

Several analytical techniques are commonly employed to characterize 2-formyl-6-methoxyphenyl benzenesulfonate and related compounds:

Analytical TechniqueInformation ProvidedCharacteristic Features
¹H NMR SpectroscopyProton environmentsDistinctive signals for aldehyde, methoxy, and aromatic protons
¹³C NMR SpectroscopyCarbon environmentsCarbonyl carbon (~190 ppm), methoxy carbon (~56 ppm)
IR SpectroscopyFunctional groupsC=O stretch (~1680-1700 cm⁻¹), S=O stretches (~1350-1150 cm⁻¹)
Mass SpectrometryMolecular weight, fragmentation patternMolecular ion peak at m/z 292, characteristic fragment ions
X-ray Crystallography3D structure, crystal packingBond lengths, angles, and intermolecular interactions

Chromatographic Methods

Purification and analysis of 2-formyl-6-methoxyphenyl benzenesulfonate can be achieved using:

  • Column chromatography (silica gel, typically with hexane/ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

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